4-Formylcyclohexane-1-carboxylic acid
CAS No.: 145195-03-5
Cat. No.: VC21107159
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145195-03-5 |
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Molecular Formula | C8H12O3 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | 4-formylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11) |
Standard InChI Key | XGCHYASVGZWRIX-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C=O)C(=O)O |
Canonical SMILES | C1CC(CCC1C=O)C(=O)O |
Introduction
Overview of 4-Formylcyclohexane-1-carboxylic Acid
4-Formylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a cyclohexane ring. Its molecular formula is , and it has a molecular weight of approximately 156.18 g/mol. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of various derivatives.
Structural Characteristics
The structure of 4-formylcyclohexane-1-carboxylic acid can be represented as follows:
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Molecular Formula:
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IUPAC Name: (1R,4R)-4-formylcyclohexane-1-carboxylic acid
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CAS Number: 943844-25-5
Structural Representation
Property | Value |
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Molecular Weight | 156.18 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Synthesis Methods
Several methods can be employed to synthesize 4-formylcyclohexane-1-carboxylic acid, often involving the functionalization of cyclohexanecarboxylic acid derivatives. Common synthetic routes include:
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Oxidation Reactions: Utilizing oxidizing agents to introduce the formyl group.
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Rearrangement Reactions: Employing specific catalysts to rearrange existing functional groups on cyclohexane derivatives.
Reactivity and Applications
4-Formylcyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its dual functional groups allow it to participate in various chemical reactions, including:
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Nucleophilic Addition: The carbonyl carbon in the formyl group can react with nucleophiles.
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Esterification: The carboxylic acid group can form esters with alcohols.
Preliminary studies indicate that this compound may interact favorably with biological macromolecules, suggesting potential applications in drug design and material science.
Comparative Analysis with Similar Compounds
The uniqueness of 4-formylcyclohexane-1-carboxylic acid lies in its combination of functional groups, which enhances its reactivity compared to simpler derivatives. Below is a comparative table showcasing similar compounds:
Compound Name | Structure | Notable Features |
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Cyclohexanecarboxylic Acid | Lacks formyl group; simpler structure | |
2-Hydroxycyclohexanecarboxylic Acid | Contains hydroxyl group; more polar | |
3-Formylbenzoic Acid | Aromatic ring; different reactivity | |
4-Aminocyclohexanecarboxylic Acid | Contains amino group; basic properties |
Research Findings and Future Directions
Recent studies have explored the pharmacological potential of derivatives of 4-formylcyclohexane-1-carboxylic acid, particularly in relation to neurodegenerative diseases. For instance, compounds derived from this acid have been investigated for their ability to act as mitofusin agonists, which may play a role in mitochondrial function and cellular health .
Further research is needed to fully elucidate the interactions between this compound and biological systems, as well as to optimize its synthesis for industrial applications.
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